Methyl 2-(4-acetyl-3-bromophenyl)acetate

Description

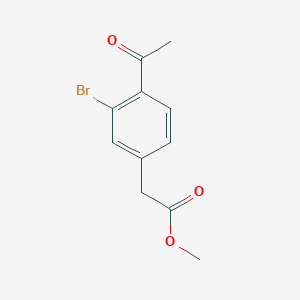

Methyl 2-(4-acetyl-3-bromophenyl)acetate is an aromatic ester featuring a bromine atom at the meta-position and an acetyl group at the para-position on the phenyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure combines electron-withdrawing substituents (bromine and acetyl groups) with an ester moiety, influencing its reactivity and physicochemical properties.

Properties

Molecular Formula |

C11H11BrO3 |

|---|---|

Molecular Weight |

271.11 g/mol |

IUPAC Name |

methyl 2-(4-acetyl-3-bromophenyl)acetate |

InChI |

InChI=1S/C11H11BrO3/c1-7(13)9-4-3-8(5-10(9)12)6-11(14)15-2/h3-5H,6H2,1-2H3 |

InChI Key |

DCXKLOSMFKLOFG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)CC(=O)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Bromination of Phenylacetic Acid: The synthesis begins with the bromination of phenylacetic acid to produce 4-bromophenylacetic acid. This is typically achieved by reacting phenylacetic acid with bromine in the presence of a catalyst.

Esterification: The 4-bromophenylacetic acid is then esterified with methanol in the presence of sulfuric acid to form methyl 2-(4-bromophenyl)acetate.

Acetylation: Finally, the methyl 2-(4-bromophenyl)acetate is acetylated using acetic anhydride to yield methyl 2-(4-acetyl-3-bromophenyl)acetate.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 2-(4-acetyl-3-bromophenyl)acetate can undergo oxidation reactions, particularly at the benzylic position, to form corresponding carboxylic acids.

Reduction: The compound can be reduced to remove the bromine atom, yielding methyl 2-(4-acetylphenyl)acetate.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium hydroxide or ammonia are commonly used under basic conditions.

Major Products Formed:

Oxidation: 4-acetyl-3-bromobenzoic acid.

Reduction: Methyl 2-(4-acetylphenyl)acetate.

Substitution: Methyl 2-(4-acetyl-3-hydroxyphenyl)acetate or methyl 2-(4-acetyl-3-aminophenyl)acetate.

Scientific Research Applications

Chemistry: Methyl 2-(4-acetyl-3-bromophenyl)acetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the effects of brominated aromatic compounds on cellular processes. It serves as a model compound for investigating the metabolism and toxicity of brominated phenylacetic acid derivatives.

Medicine: this compound is explored for its potential therapeutic applications, particularly in the development of anti-inflammatory and analgesic drugs. Its structural features make it a candidate for drug design and development.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and as a precursor for the synthesis of advanced materials. It is also utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of methyl 2-(4-acetyl-3-bromophenyl)acetate involves its interaction with specific molecular targets and pathways. The bromine atom and acetyl group on the aromatic ring play crucial roles in its reactivity and biological activity. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular macromolecules, affecting various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs include:

Key Observations :

- Substituent Position: The meta-bromine and para-acetyl groups in the target compound create distinct electronic effects compared to para-bromo analogs (e.g., Methyl 2-(4-bromophenyl)acetate).

- Ester Group : Methyl esters (e.g., target compound) generally exhibit lower hydrolysis rates compared to ethyl esters (e.g., compounds), influencing their stability in biological systems .

Physicochemical Properties

- Lipophilicity: The acetyl group increases polarity compared to methoxy or alkyl-substituted analogs (e.g., 2-Bromo-4'-methoxyacetophenone) . This may reduce membrane permeability but enhance solubility in polar solvents.

- Thermal Stability : Brominated aromatic esters typically exhibit moderate thermal stability. For example, Methyl 2-(4-bromophenyl)acetate () is stable under standard storage conditions, suggesting similar behavior for the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.